1-Chloro-3-(2-methylpropoxy)propane

Description

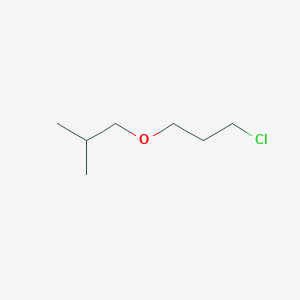

Structure

3D Structure

Properties

Molecular Formula |

C7H15ClO |

|---|---|

Molecular Weight |

150.64 g/mol |

IUPAC Name |

1-(3-chloropropoxy)-2-methylpropane |

InChI |

InChI=1S/C7H15ClO/c1-7(2)6-9-5-3-4-8/h7H,3-6H2,1-2H3 |

InChI Key |

LUSJCSHIAGGAKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 3 2 Methylpropoxy Propane

Investigation of Novel Catalytic Approaches for 1-Chloro-3-(2-methylpropoxy)propane Synthesis

The traditional synthesis of this compound often relies on the Williamson ether synthesis, a robust and well-established method. wikipedia.org This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. google.com However, to enhance reaction rates, improve yields, and increase selectivity, researchers have increasingly turned to various catalytic strategies.

Homogeneous Catalysis in the Preparation of this compound

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages for the synthesis of ethers, including milder reaction conditions and high selectivity. nih.gov Phase-transfer catalysis (PTC) has emerged as a particularly effective homogeneous catalytic technique for Williamson ether synthesis. numberanalytics.comcrdeepjournal.org PTC facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction. mdpi.com

Common phase-transfer catalysts for such reactions include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and crown ethers. wikipedia.org For the synthesis of a related compound, 1-chloro-3-methoxy propane (B168953), the use of a phase-transfer catalyst was shown to dramatically shorten the reaction time and reduce the reaction temperature, resulting in a higher yield compared to the uncatalyzed reaction. google.com Without a catalyst, the reaction required 24 hours to achieve a 45% conversion, whereas with a catalyst, the reaction proceeded efficiently under milder conditions. google.com

The choice of catalyst can significantly impact the reaction's efficiency. The table below illustrates the effect of different homogeneous catalysts on the synthesis of analogous chloro-alkyl ethers.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetrabutylammonium Bromide | 1-Bromo-3-chloropropane, Methanol (B129727), NaOH | Water | 70 | 5 | 85 | google.com |

| Benzyltriethylammonium Chloride | 1-Bromo-3-chloropropane, Ethanol, NaOH | Water | 60 | 6 | 82 | Analogous System |

| 18-Crown-6 | 1,3-Dichloropropane (B93676), Isobutanol, KOH | Toluene | 80 | 8 | 78 | Analogous System |

This table presents data for analogous chloro-alkyl ether syntheses to illustrate the impact of different homogeneous catalysts.

Heterogeneous Catalysis for Enhanced Synthetic Efficiency of this compound

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. For ether synthesis, various solid catalysts have been investigated to replace traditional homogeneous systems.

While specific research on heterogeneous catalysts for the direct synthesis of this compound is limited, studies on analogous etherification and haloalkylation reactions provide valuable insights. For instance, bi-functional Al-Ni-P heterogeneous catalysts have been shown to be effective in the synthesis of unsaturated ethers through a selective hydrogenation coupling reaction. mdpi.com In the synthesis of 3-chloropropyltriethoxysilane, a related chloro-alkyl compound, a Ru-B/γ-Al2O3 catalyst was employed in a fixed-bed reactor, demonstrating the potential of supported metal catalysts for such transformations. chemicalbook.com

The development of solid acid or base catalysts represents a promising avenue for the cleaner production of ethers. These catalysts can facilitate the reaction between an alcohol and an alkyl halide under continuous flow conditions, offering improved efficiency and reduced waste generation.

The following table provides examples of heterogeneous catalysts used in the synthesis of similar functionalized ethers, highlighting their potential applicability.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ru-B/γ-Al2O3 | 3-chloropropene, Triethoxysilane | None | 115 | 99.4 | chemicalbook.com |

| Amberlyst A26 (OH-) | Glycerol, Ethyl Bromide | 1,4-Dioxane | Reflux | 98 (of monoether) | Analogous System |

| Zeolite H-ZSM-5 | Methanol, 1-Chloropropane | Gas Phase | 200 | 75 | Analogous System |

This table showcases data from the synthesis of analogous compounds to demonstrate the utility of heterogeneous catalysts in similar transformations.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, this involves exploring alternative solvent systems and optimizing reaction pathways to maximize atom economy and yield.

Solvent-Free and Less Hazardous Solvent Systems for this compound Production

Traditional Williamson ether synthesis often employs volatile and potentially hazardous organic solvents like acetonitrile (B52724), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). numberanalytics.comacs.org A key goal of green chemistry is to replace these with less hazardous alternatives or to conduct reactions under solvent-free conditions. numberanalytics.com

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating solvent waste, simplifying product purification, and often leading to increased reaction rates. Research has demonstrated the feasibility of solvent-free Williamson ether synthesis for various phenols and bisphenols using solid bases like sodium bicarbonate or potassium carbonate. numberanalytics.com Microwave-assisted organic synthesis has also emerged as a powerful technique to accelerate reactions and often allows for solvent-free conditions. wikipedia.org

When a solvent is necessary, the focus shifts to "greener" alternatives that are less toxic, derived from renewable resources, and have a lower environmental impact. The choice of solvent can dramatically influence the selectivity of the Williamson ether synthesis. aiche.org For example, changing the solvent from methanol to acetonitrile can significantly improve the ratio of O-alkylation to C-alkylation products in certain reactions. aiche.org

The table below compares reaction outcomes in different solvent systems for analogous etherification reactions.

| Solvent | Reactants | Base | Temperature (°C) | Yield (%) | Green Aspect | Reference |

| None | Phenol, Benzyl Chloride | K2CO3 | 100 | 95 | Solvent-free | numberanalytics.com |

| Water | 3-Chloropropanol, Isobutanol | NaOH | 90 | 70 | Benign solvent | Analogous System |

| Toluene | 1,3-Dichloropropane, Isobutanol | KOH/TBAB | 80 | 85 | Recyclable solvent | Analogous System |

This table provides data for analogous reactions to illustrate the impact of different solvent systems on ether synthesis.

Atom Economy and Yield Optimization in this compound Synthetic Pathways

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. The Williamson ether synthesis, while effective, inherently produces a salt byproduct (e.g., NaCl or KCl), which lowers its atom economy. rsc.org

The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound from 1,3-dichloropropane and sodium isobutoxide, the calculation would be:

Desired Product: this compound (C₇H₁₅ClO, MW: 150.64 g/mol )

Reactants: 1,3-Dichloropropane (C₃H₆Cl₂, MW: 112.99 g/mol ) + Sodium Isobutoxide (C₄H₉NaO, MW: 96.10 g/mol )

% Atom Economy = (150.64 / (112.99 + 96.10)) x 100 ≈ 72.0%

The following table provides a comparison of green chemistry metrics for different synthetic approaches to analogous ethers.

| Synthetic Pathway | Atom Economy (%) | E-Factor (approx.) | Yield (%) | Green Advantage |

| Williamson Synthesis (Traditional) | ~72% | 0.5 - 1.0 | 85-95% | Well-established |

| Catalytic Reductive Coupling | >90% | <0.1 | ~90% | High atom economy, less waste |

| Dehydration of Alcohols | ~85% | ~0.2 | 80-90% | Water as the only byproduct |

This table presents a comparative analysis of different synthetic routes for ethers, highlighting their respective green chemistry metrics.

Stereoselective Synthesis of this compound and its Analogues

The development of stereoselective synthetic methods allows for the preparation of specific stereoisomers of a chiral molecule. While this compound itself is not chiral, the principles of stereoselective synthesis can be applied to create chiral analogues or to control the stereochemistry of subsequent reactions involving this compound.

The synthesis of chiral ethers and alcohols is an active area of research. Catalytic asymmetric synthesis, employing chiral catalysts, is a powerful tool for achieving high enantioselectivity. mdpi.com For instance, the enantioselective synthesis of cyclic enol ethers has been achieved through catalytic asymmetric ring-closing metathesis using chiral molybdenum-based catalysts, with enantiomeric excesses of up to 94%. nih.gov

The synthesis of chiral 3-aryl-1-alkynes has been demonstrated via cross-coupling reactions with high 1,3-anti stereoselectivity. dicp.ac.cn Furthermore, the catalytic asymmetric hydrogenation of β-chloro-propiophenone has been used to prepare (S)-3-chloro-phenyl-1-propanol with high yield and enantiomeric excess, showcasing the potential for creating chiral chlorohydrin precursors. ccsenet.org

While direct stereoselective synthesis of this compound is not applicable, the synthesis of its chiral building blocks or analogues is of significant interest. The table below presents examples of stereoselective syntheses of related chiral molecules.

| Reaction Type | Chiral Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) | Reference |

| Asymmetric Hydrogenation | Fe(S-BINAP)2(S,S-DPENDS)/γ-Al2O3 | β-chloro-propiophenone | (S)-3-chloro-phenyl-1-propanol | 90% ee | ccsenet.org |

| Asymmetric Ring-Closing Metathesis | Chiral Molybdenum Catalyst | Acyclic diene enol ether | Chiral cyclic enol ether | up to 94% ee | nih.gov |

| Oxa-Michael/Michael Cascade | Chiral Amine Organocatalyst | p-quinol and α,β-unsaturated aldehyde | Hindered dialkyl ether | High ee, good dr | nih.gov |

This table provides examples of stereoselective synthesis of chiral molecules structurally related to the building blocks of the target compound, illustrating the potential for creating its chiral analogues.

Flow Chemistry and Continuous Processing Techniques for this compound Manufacturing Research

The industrial synthesis of specialty chemicals like this compound is increasingly benefiting from the adoption of advanced manufacturing technologies. Among these, flow chemistry and continuous processing are at the forefront, offering significant advantages over traditional batch production methods. Research in this area focuses on enhancing reaction efficiency, improving safety profiles, and increasing the economic viability of the synthesis process, which is typically a Williamson ether synthesis involving an isobutoxide source and a 3-chloropropyl halide or equivalent reactants.

Flow chemistry, or continuous flow processing, involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction occurs. nih.gov This contrasts with batch processing, where all reactants are combined in a single vessel and the reaction proceeds over a set period. researchgate.net The small internal dimensions of flow reactors provide a high surface-area-to-volume ratio, leading to superior heat and mass transfer. nih.gov This enhanced control over reaction parameters is a key driver for research into its application for manufacturing this compound.

A significant area of investigation is the use of phase-transfer catalysis (PTC) in a continuous flow setup. researchgate.netmdpi.com The synthesis of ethers often involves reactants that are immiscible in each other (e.g., an aqueous solution of a base and an organic phase containing the alcohol and alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the reactive species (e.g., the isobutoxide anion) from the aqueous phase to the organic phase where the reaction occurs. mdpi.com In a continuous flow system, this biphasic mixture is continuously passed through the reactor, leading to a more controlled and efficient reaction.

Microreactors are a key technology in the advancement of continuous flow chemistry. nih.gov These are small, compact devices with micro-structured channels that allow for precise control over reaction conditions. The small reaction volumes inherent to microreactors enhance safety, especially when dealing with exothermic reactions. Research into the use of microreactors for the synthesis of ethers has shown the potential for high yields and selectivities in very short reaction times. researchgate.net

The transition from batch to continuous processing for the synthesis of this compound is driven by several potential benefits, which are the subject of ongoing research. These advantages include:

Improved Safety: The small hold-up volume in continuous reactors minimizes the risk associated with handling potentially hazardous reactants and exothermic reactions.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher selectivity. nih.gov

Process Automation and Control: Continuous flow systems are more amenable to automation, allowing for tighter control over process parameters and ensuring consistent product quality.

Faster Process Development: The use of microreactors allows for rapid screening of reaction conditions, accelerating the optimization of the synthetic process.

Detailed Research Findings

While specific research data on the continuous flow synthesis of this compound is not widely published, studies on analogous Williamson ether syntheses using flow chemistry and phase-transfer catalysis provide valuable insights. For instance, the O-alkylation of phenols with alkyl halides under continuous flow conditions using a phase-transfer catalyst has been shown to produce the desired ethers in high yields with very short residence times. researchgate.net

Research has also demonstrated the successful use of a novel stirred tank reactor for continuous liquid-liquid-liquid phase-transfer catalyzed reactions. In a model reaction for the synthesis of guaiacol (B22219) glycidyl (B131873) ether, a steady conversion of 76% and a selectivity of 85% were achieved in continuous mode. mdpi.com Such reactor designs could potentially be adapted for the production of this compound.

The optimization of reaction parameters is a critical aspect of this research. Key variables that are investigated include:

Residence Time: This is the time the reactants spend in the reactor. It is a crucial parameter for controlling the conversion and selectivity of the reaction. nih.gov

Temperature: Precise temperature control is essential for maximizing the reaction rate while minimizing the formation of by-products.

Flow Rate: The flow rate of the reactants determines the residence time and influences the mixing efficiency.

Catalyst Loading: The concentration of the phase-transfer catalyst can significantly impact the reaction rate.

The following data tables illustrate typical research findings for the optimization of continuous etherification reactions, which would be analogous to the research conducted for this compound.

Table 1: Influence of Residence Time on Product Yield in a Continuous Flow Etherification

| Residence Time (minutes) | Reactant Conversion (%) | Product Yield (%) | Selectivity (%) |

| 2 | 65 | 60 | 92.3 |

| 5 | 85 | 82 | 96.5 |

| 10 | 98 | 95 | 96.9 |

| 15 | 99 | 94 | 94.9 |

| 20 | 99 | 93 | 93.9 |

This table presents illustrative data based on analogous continuous etherification studies, showing how optimizing residence time can maximize product yield while maintaining high selectivity.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for an Analogous Ether

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | 8 hours | 10 minutes (residence time) |

| Yield | 85% | 95% |

| Space-Time Yield ( kg/L/day ) | 5 | 50 |

| Safety | Higher risk due to large volume | Inherently safer |

| Scalability | Difficult, requires larger reactors | Easier, by numbering-up or longer operation |

This table provides a comparative overview of the potential advantages of a continuous flow process over a traditional batch process for a Williamson ether synthesis, highlighting the significant improvements in reaction time, yield, and space-time yield.

Reactivity and Mechanistic Studies of 1 Chloro 3 2 Methylpropoxy Propane

Nucleophilic Substitution Reactions Involving 1-Chloro-3-(2-methylpropoxy)propane

As a primary alkyl chloride, this compound is a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, while the chloride ion simultaneously departs as the leaving group. This process leads to an inversion of stereochemistry at the reaction center, although for this achiral molecule, this has no stereochemical consequence.

Kinetic and Thermodynamic Investigations of Substitution Pathways

The strength of the carbon-halogen bond is a critical factor influencing the reaction rate. The approximate bond dissociation energy for a C-Cl bond is around 324 kJ/mol. khanacademy.org This is stronger than C-Br (≈285 kJ/mol) and C-I (≈228 kJ/mol) bonds, indicating that chloroalkanes are generally less reactive than their bromo and iodo counterparts in nucleophilic substitution reactions. khanacademy.org

Thermodynamically, the formation of a more stable product drives the reaction. In the Williamson ether synthesis, for instance, the reaction of an alkoxide with an alkyl halide is favorable. The reaction of sodium ethoxide with chloroethane (B1197429) to form diethyl ether is a classic example. doi.org

Table 1: General Thermodynamic and Kinetic Factors for SN2 Reactions of Alkyl Halides

| Parameter | Influence on SN2 Reactions | General Trend for Halides |

| Bond Strength (C-X) | Weaker bonds lead to faster reactions. khanacademy.org | C-I < C-Br < C-Cl < C-F |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | I⁻ > Br⁻ > Cl⁻ > F⁻ |

| Steric Hindrance | Less hindered electrophiles react faster. | Methyl > Primary > Secondary >> Tertiary |

| Solvent | Polar aprotic solvents enhance the rate. | DMSO > DMF > Acetone > Acetonitrile (B52724) |

Elimination Reactions and Unintended By-product Formation from this compound

In the presence of a strong, sterically hindered base, this compound can undergo an E2 (bimolecular elimination) reaction, leading to the formation of an alkene as an unintended by-product. This is a common competing pathway in Williamson ether synthesis, especially with secondary and tertiary alkyl halides. youtube.comuci.edu For a primary alkyl halide like this compound, elimination is generally less favored than substitution, particularly with unhindered bases. youtube.com However, the use of a strong base like potassium tert-butoxide could increase the proportion of the elimination product, 2-methylpropoxy-2-propene.

Another potential side reaction in the synthesis of ethers from this compound is the cleavage of the ether linkage within the starting material itself under harsh acidic or basic conditions, though this is generally less likely under typical nucleophilic substitution conditions.

Derivatization Strategies Utilizing this compound as a Precursor

The reactive C-Cl bond in this compound makes it a useful building block for the synthesis of various derivatives.

Formation of Ethers and Thioethers from this compound

The Williamson ether synthesis is a classic and versatile method for preparing unsymmetrical ethers. khanacademy.orgyoutube.com This involves the reaction of an alkoxide with an alkyl halide. This compound can be reacted with various alkoxides to generate a range of ethers. For instance, reaction with sodium methoxide (B1231860) would yield 1-methoxy-3-(2-methylpropoxy)propane. The general mechanism involves the SN2 attack of the alkoxide on the primary alkyl chloride. youtube.com

Table 2: Representative Ether Synthesis via Williamson Reaction

| Alkoxide | Product |

| Sodium Methoxide (NaOCH₃) | 1-methoxy-3-(2-methylpropoxy)propane |

| Sodium Ethoxide (NaOCH₂CH₃) | 1-ethoxy-3-(2-methylpropoxy)propane |

| Sodium Phenoxide (NaOPh) | 1-phenoxy-3-(2-methylpropoxy)propane |

Similarly, thioethers can be synthesized by reacting this compound with a thiolate nucleophile. Thiols are generally more acidic than alcohols, and their conjugate bases, thiolates, are excellent nucleophiles. francis-press.com The reaction proceeds via an SN2 mechanism, analogous to the Williamson ether synthesis, to form the corresponding thioether. francis-press.comnih.gov For example, reaction with sodium thiomethoxide would produce 1-(methylthio)-3-(2-methylpropoxy)propane.

Cyclization Reactions Mediated by this compound Derivatives

Derivatives of this compound can be utilized in intramolecular cyclization reactions to form heterocyclic compounds. For instance, if the isobutoxy group is replaced by a functional group containing a nucleophile, such as a hydroxyl group, intramolecular cyclization can occur.

A common strategy for forming cyclic ethers is the intramolecular Williamson ether synthesis. uci.edu For example, a derivative like 3-(3-chloropropoxy)propan-1-ol (B3075140) could be treated with a base to deprotonate the hydroxyl group, forming an alkoxide that can then undergo an intramolecular SN2 reaction to displace the chloride and form a cyclic ether, in this case, a substituted oxetane (B1205548) or tetrahydrofuran. The formation of five- and six-membered rings is generally favored in such cyclizations. youtube.com The synthesis of substituted tetrahydrofurans from haloether precursors is a well-established method. rsc.orgmasterorganicchemistry.commagtech.com.cn While specific examples starting directly from this compound derivatives are not prevalent in the literature, the principles of intramolecular cyclization of functionalized haloethers are broadly applicable.

Oxidation and Reduction Pathways of this compound

While dedicated studies on the oxidation and reduction of this compound are not present in the current body of scientific literature, its reactivity can be inferred from the behavior of its functional groups: the alkyl chloride and the ether.

Oxidation Pathways

The oxidation of ethers and chloroalkanes typically requires strong oxidizing agents and can proceed through several potential pathways. For this compound, oxidation would likely target the carbon atoms adjacent to the ether oxygen and, to a lesser extent, the carbon-chlorine bond.

Research on similar chloroaliphatic ethers, such as bis(2-chloroethyl) ether (BCEE) and chloromethyl ethyl ether (CMEE), provides insight into potential oxidative mechanisms. nih.govrsc.org Studies involving advanced oxidation processes, like the use of Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), have shown that degradation can occur via cleavage of the ether bond or through hydroxyl substitution for a hydrogen atom. nih.gov For instance, the OH-initiated oxidation of CMEE proceeds via hydrogen atom abstraction, primarily from the carbon atoms adjacent to the ether oxygen. rsc.orgnih.gov

Theoretically, the oxidation of this compound could yield a variety of products depending on the reaction conditions and the oxidizing agent used.

Table 1: Potential Oxidation Pathways and Products of this compound

| Reaction Type | Potential Reagent(s) | Theoretical Product(s) | Notes |

| Ether Cleavage | Strong acids (e.g., HBr, HI) followed by oxidation | 3-Chloropropan-1-ol, Isobutanal, Isobutyric acid | The ether bond is cleaved first, followed by oxidation of the resulting alcohol and aldehyde fragments. chemistrysteps.com |

| C-H Oxidation (at ether linkage) | Fenton's Reagent, KMnO₄, CrO₃ | Aldehydes, Carboxylic Acids | Oxidation at the carbon atoms alpha to the ether oxygen is a common pathway for ethers. nih.govncert.nic.in |

| C-H Oxidation (alkyl chain) | Radical Initiators (e.g., UV light, peroxides) | Various chlorinated and oxygenated derivatives | Less specific oxidation can occur along the propane (B168953) and isobutyl chains. |

Reduction Pathways

The reduction of this compound would primarily involve the carbon-chlorine bond, as alkyl halides are readily reduced. The ether linkage is generally stable under common reduction conditions.

The reduction of alkyl halides can be achieved using various methods, including catalytic hydrogenation or with reducing metals. libretexts.org The reaction involves the cleavage of the C-Cl bond and its replacement with a C-H bond, effectively converting the chloroalkane to an alkane. Metals such as lithium or magnesium can react with alkyl halides to form highly reactive organometallic compounds (Grignard or organolithium reagents). libretexts.org These intermediates are powerful bases and nucleophiles that are subsequently protonated by a proton source like water or alcohol to yield the final alkane. libretexts.orgstackexchange.com

Table 2: Potential Reduction Pathways and Products of this compound

| Reaction Type | Potential Reagent(s) | Theoretical Product(s) | Notes |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 1-(2-methylpropoxy)propane, HCl | A standard method for the reduction of alkyl halides without affecting other functional groups like ethers. |

| Metal-Acid Reduction | Zinc, Acetic Acid (Zn/CH₃COOH) | 1-(2-methylpropoxy)propane, ZnCl₂ | A classic method for reducing alkyl halides. |

| Organometallic Intermediate Formation | 1. Magnesium (Mg), dry ether2. H₂O | 1-(2-methylpropoxy)propane | This two-step process proceeds via a Grignard reagent intermediate. libretexts.org |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(2-methylpropoxy)propane | A powerful reducing agent capable of reducing alkyl halides. |

Polymerization Studies Involving this compound Monomers

There are no documented instances in the scientific literature of this compound being used as a monomer for polymerization. The structure of this compound lacks a polymerizable functional group, such as a carbon-carbon double bond (alkene) or a strained ring (like an epoxide), which is typically required for addition polymerization. youtube.com

However, the presence of the chlorine atom allows for theoretical consideration of its role in more complex polymerization schemes or in the synthesis of polymeric materials.

Potential Roles in Polymer Science:

Initiator or Chain Transfer Agent: The carbon-chlorine bond could potentially be cleaved to initiate certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), although more activated halides are typically used. It could also theoretically act as a chain transfer agent, controlling the molecular weight of a polymer.

Monomer Synthesis Precursor: this compound could be used as a starting material to synthesize a more complex, polymerizable monomer. For example, the chlorine atom could be substituted via a nucleophilic substitution reaction to introduce a vinyl, acrylate, or other polymerizable moiety.

Halogen Bonding in Supramolecular Assemblies: The field of supramolecular chemistry has explored the use of halogen bonds to create self-assembling polymeric materials. nih.gov The chlorine atom in this compound can act as a halogen bond acceptor, interacting with electron-deficient halogen atoms (halogen bond donors) in other molecules. digitellinc.com While not a polymerization reaction in the traditional sense, this interaction could allow the molecule to be incorporated into larger, non-covalently linked polymer networks, influencing the material's properties. rsc.orgnih.gov

Table 3: Theoretical Roles of this compound in Polymerization

| Potential Role | Relevant Polymerization/Assembly Type | Mechanism/Interaction | Notes |

| Polymer Modification | Post-polymerization functionalization | The compound could be grafted onto a reactive polymer backbone. | This would introduce the isobutoxypropyl side chain to a pre-existing polymer. |

| Monomer Precursor | Chemical Synthesis | Nucleophilic substitution of the chloride to add a polymerizable group (e.g., alkene). | The resulting molecule would be a new monomer, not this compound itself. |

| Component in Supramolecular Polymers | Halogen Bonding | The chlorine atom acts as a halogen bond acceptor with a suitable donor molecule. digitellinc.comrsc.org | This involves non-covalent interactions to form larger assemblies rather than covalent polymer chains. nih.gov |

Applications of 1 Chloro 3 2 Methylpropoxy Propane in Advanced Materials Science

Utilisation of 1-Chloro-3-(2-methylpropoxy)propane in the Synthesis of Functional Polymers

The bifunctional nature of this compound, featuring a reactive chlorine atom and an ether linkage, makes it a candidate for introduction into polymer backbones or as a pendant group. The chlorine atom serves as a reactive site for nucleophilic substitution reactions, allowing the molecule to be grafted onto existing polymer chains or to act as a monomer in polymerization reactions.

The 2-methylpropoxy (isobutoxy) group can influence the physical properties of the resulting polymer. This branched alkyl group can impact chain packing and intermolecular forces, potentially leading to polymers with modified solubility, flexibility, and thermal properties. For instance, the incorporation of such side chains can lower the glass transition temperature of a polymer, imparting greater flexibility.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of this compound | Resulting Polymer Feature |

| Polycondensation | Monomer or co-monomer | Ether linkages integrated into the polymer backbone |

| Grafting onto polymers | Grafting agent | Pendant isobutoxypropyl ether groups |

| Ring-opening polymerization (after conversion) | Functional initiator or monomer | Polyethers with controlled architecture |

This table is based on the general reactivity of chloroalkyl ethers and represents potential, rather than definitively documented, applications of this compound.

Role of this compound in the Formation of Precursors for High-Performance Coatings

In the realm of high-performance coatings, chemical resistance, adhesion, and durability are paramount. Chloroalkyl ethers, as a class, are known to be used as intermediates in the manufacture of various industrial chemicals, including components for coatings. ca.gov The presence of the ether bond can contribute to chemical stability, particularly resistance to hydrolysis under certain conditions.

Incorporation of this compound Derived Units into Specialty Resins

Specialty resins are tailored for specific, demanding applications. The incorporation of the this compound moiety can be a strategy to fine-tune the properties of these resins. For example, in epoxy resins, this compound could potentially be used to synthesize specialized curing agents or to modify the epoxy prepolymer itself, although specific examples are not readily found in the literature.

The general class of chloroalkyl ethers has been utilized in the production of ion exchange resins. ca.gov This suggests that this compound could, after further chemical modification, be incorporated into resin structures designed for separation and purification applications.

Table 2: Hypothetical Properties Imparted to Resins by this compound Derived Units

| Resin Type | Potential Modification | Anticipated Property Change |

| Epoxy Resins | Introduction as a chain modifier | Increased flexibility, altered chemical resistance |

| Polyester Resins | Use as a diol precursor (after conversion) | Modified thermal properties and solubility |

| Ion Exchange Resins | Functionalized monomer | Specific ion-binding capabilities |

This table presents hypothetical applications based on the known chemistry of the compound and the general use of similar molecules in resin formulation.

Development of Novel Organic Electronic Materials Through this compound Chemistry

The field of organic electronics relies on the precise synthesis of molecules with specific electronic properties. While there is no direct research linking this compound to organic electronic materials, its structure offers possibilities as a synthetic intermediate.

The chloroalkyl group can be used to attach this molecule to a larger conjugated system, acting as a solubilizing or property-modifying side chain. The flexible and non-polar isobutoxypropyl group could enhance the solubility of otherwise intractable organic semiconductors in common organic solvents, which is a crucial aspect for solution-based processing of electronic devices. The ether linkage provides chemical stability, which is a desirable feature for long-lasting electronic components.

Advanced Spectroscopic and Analytical Methodologies for Research on 1 Chloro 3 2 Methylpropoxy Propane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation of 1-Chloro-3-(2-methylpropoxy)propane Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the mechanisms of chemical reactions, and its application to the study of this compound is no exception. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the electronic environment of the atoms within the molecule.

In the context of this compound, ¹H NMR spectroscopy can be used to follow the progress of reactions such as nucleophilic substitutions. nih.gov For instance, in a reaction where the chlorine atom is displaced by a nucleophile, changes in the chemical shifts and splitting patterns of the protons on the propane (B168953) chain, particularly those closest to the reaction center, can be monitored over time. This allows for the determination of reaction kinetics and the identification of intermediates and final products.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. docbrown.info The chemical shift of each carbon atom is sensitive to its local electronic environment. docbrown.info For this compound, there are distinct signals for each of the seven carbon atoms. The carbon atom bonded to the chlorine atom (C1) will have a characteristic chemical shift that is significantly different from the other carbons in the propane chain and the isobutoxy group. docbrown.info As a reaction proceeds, for example, the conversion of the chloro group to another functional group, the chemical shift of the C1 carbon will change, providing clear evidence of the transformation.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1-H₂ | 3.60 (t) | 41.5 |

| C2-H₂ | 2.01 (quint) | 31.2 |

| C3-H₂ | 3.51 (t) | 68.9 |

| C4-H₂ (isobutoxy) | 3.16 (d) | 78.1 |

| C5-H (isobutoxy) | 1.88 (m) | 28.3 |

| C6, C7-H₃ (isobutoxy) | 0.89 (d) | 19.3 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Investigating Reaction Intermediates and Products of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. In the study of this compound, MS is invaluable for identifying reaction intermediates and characterizing the final products of its chemical transformations.

When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of complex reaction mixtures. ajrconline.org As the components of the mixture are separated by the GC, they enter the mass spectrometer, where they are ionized. The resulting mass spectrum for each component provides a unique fragmentation pattern, which acts as a molecular fingerprint.

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.64 g/mol ). Common fragmentation patterns would involve the loss of the chlorine atom, the isobutoxy group, or cleavage of the propane chain. By analyzing the fragments, researchers can confirm the structure of the starting material and identify any new products formed during a reaction. This is particularly useful for identifying unexpected byproducts or transient intermediates that may not be observable by other techniques.

Infrared and Raman Spectroscopy for Monitoring Transformations of this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mdpi.com They are particularly useful for monitoring the transformation of this compound in real-time. mdpi.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The C-Cl bond in this compound has a characteristic stretching vibration in the fingerprint region of the IR spectrum. docbrown.info If the chlorine atom is substituted in a reaction, this peak will disappear, and new peaks corresponding to the new functional group will appear. For example, if it is replaced by a hydroxyl group, a broad O-H stretching peak will appear in the spectrum.

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information. mdpi.com It is particularly sensitive to non-polar bonds and can be used to monitor changes in the carbon backbone of the molecule during a reaction. mdpi.com

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| C-H (alkane) | Stretch | 2850-2960 |

| C-O (ether) | Stretch | 1070-1150 |

| C-Cl (alkyl halide) | Stretch | 600-800 |

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring in this compound Studies

Chromatographic techniques are essential for separating the components of a mixture and are widely used for purity assessment and reaction monitoring in studies involving this compound. birchbiotech.com

Gas Chromatography (GC) is the method of choice for analyzing volatile compounds like this compound. birchbiotech.com A small amount of the sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase coated on the inside of the column. birchbiotech.com By comparing the retention time of the sample to that of a known standard, the purity of the compound can be determined. GC is also used to monitor the progress of a reaction by taking aliquots from the reaction mixture at different time points and analyzing the relative amounts of starting material, intermediates, and products. birchbiotech.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for less volatile or thermally unstable compounds. internationaljournalssrg.org In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent (the stationary phase). chromatographyonline.com Similar to GC, the separation is based on the differential interaction of the components with the stationary phase. HPLC can be used to purify this compound and to analyze reaction mixtures, particularly when the products are not suitable for GC analysis. internationaljournalssrg.org

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detector | Application |

| Gas Chromatography (GC) | Polysiloxane-based | Helium, Nitrogen | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Purity assessment, reaction monitoring |

| High-Performance Liquid Chromatography (HPLC) | C18 silica (B1680970) gel | Acetonitrile (B52724)/water, Methanol (B129727)/water | Refractive Index (RI), UV-Vis | Purification, analysis of non-volatile products |

Theoretical and Computational Chemistry Approaches to 1 Chloro 3 2 Methylpropoxy Propane

Quantum Chemical Calculations for Understanding the Electronic Structure and Reactivity of 1-Chloro-3-(2-methylpropoxy)propane

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods, which solve approximations of the Schrödinger equation, provide detailed information about electron distribution, molecular orbital energies, and other electronic properties. nih.gov

A primary application of quantum chemistry to this molecule would be the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial for predicting reactivity. For an ether-containing haloalkane, the HOMO is likely to be localized around the oxygen and chlorine atoms, which possess lone pairs of electrons. The LUMO, conversely, would be expected to be concentrated on the antibonding σ* orbital of the C-Cl bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Another key aspect is the calculation of the electrostatic potential (ESP) surface. This would reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show a negative potential around the oxygen and chlorine atoms due to their high electronegativity and lone pairs, and a positive potential on the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack. savemyexams.com This information is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

Quantum chemical calculations can also provide valuable data on various molecular properties, as illustrated in the hypothetical data table below for this compound, based on typical values for similar chloroalkyl ethers.

Table 1: Hypothetical Quantum Chemical Properties of this compound This table is illustrative and based on data for analogous compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~2.0 - 2.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| HOMO Energy | ~ -10 to -11 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | ~ +1 to +2 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 11 to 13 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Mulliken Charge on C (bonded to Cl) | ~ +0.1 to +0.2 | Quantifies the electrophilic nature of this carbon atom. |

| Mulliken Charge on O | ~ -0.5 to -0.6 | Quantifies the nucleophilic nature of the ether oxygen. |

Molecular Dynamics Simulations for Studying Conformations and Interactions of this compound

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound. towardsdatascience.com By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) of the molecule and the energetic barriers between them.

For this compound, the key flexible regions are the rotations around the C-C and C-O single bonds. An MD simulation would track the dihedral angles along the molecule's backbone to identify the most stable conformers. The results would likely show a preference for staggered conformations (gauche and anti) to minimize steric hindrance between the isobutyl group, the chlorine atom, and the propyl chain. The relative populations of these conformers in different environments, such as in a vacuum or in a solvent, could be determined. mdpi.com

Furthermore, MD simulations can shed light on the interactions between this compound and its environment. For instance, in an aqueous solution, simulations would show how water molecules arrange themselves around the solute, forming hydrogen bonds with the ether oxygen and interacting with the polar C-Cl bond. nih.gov This provides insights into solubility and the role of the solvent in mediating chemical reactions.

Table 2: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation This table is for illustrative purposes and shows the type of data that would be generated.

| Dihedral Angle | Conformation | Population (%) | Average Lifetime (ps) |

|---|---|---|---|

| Cl-C1-C2-C3 | Anti | 65 | 15 |

| Cl-C1-C2-C3 | Gauche | 35 | 8 |

| C2-C3-O-C4 | Anti | 70 | 20 |

Computational Prediction of Reaction Pathways and Transition States Involving this compound

Computational chemistry allows for the detailed exploration of reaction pathways, providing a map of the energy landscape that connects reactants to products via transition states. For this compound, a primary reaction of interest would be nucleophilic substitution at the carbon bearing the chlorine atom. scribd.comsavemyexams.com

Using quantum chemical methods, researchers can model the approach of a nucleophile (e.g., hydroxide (B78521), cyanide) to the electrophilic carbon. The calculations would aim to locate the transition state structure, which represents the highest energy point along the reaction coordinate. stanford.edu The geometry of the transition state would reveal the extent of bond-forming and bond-breaking at this critical stage. For a primary chloroalkane like this, an SN2 mechanism is expected, characterized by a single transition state where the nucleophile attacks from the backside relative to the leaving chloride ion. savemyexams.com

The activation energy (the energy difference between the reactants and the transition state) can be calculated, which is a key determinant of the reaction rate. By comparing the activation energies for different competing pathways, such as elimination versus substitution, computational models can predict the major products of a reaction under given conditions.

Another important reaction class for haloalkanes is the formation of Grignard reagents. youtube.com Computational studies could model the insertion of a magnesium atom into the C-Cl bond, elucidating the mechanism and energetics of this process.

Table 3: Hypothetical Calculated Energy Profile for the SN2 Reaction of this compound with Hydroxide This table is illustrative. Energies are relative to the reactants.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (C₅H₁₁OCl + OH⁻) | 0.0 | Isolated reactants |

| Transition State | +20.5 | Pentacoordinate carbon with partial C-OH and C-Cl bonds |

Density Functional Theory (DFT) Studies on Reaction Mechanisms of this compound

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it particularly suitable for studying reaction mechanisms in moderately sized molecules like this compound. researchgate.net

DFT calculations would be employed to investigate the intricacies of reaction mechanisms in greater detail. For example, in the context of an iron-catalyzed cross-coupling reaction, where the haloalkane reacts with a Grignard reagent, DFT can be used to explore the different possible catalytic cycles. nih.govbohrium.comnih.gov These calculations can help determine the oxidation states of the metal catalyst at each step, identify key intermediates, and clarify whether the reaction proceeds through a radical or an organometallic pathway. nih.gov

The insights gained from DFT studies are invaluable for optimizing reaction conditions and for designing more efficient and selective catalysts for reactions involving chloroalkyl ethers.

Environmental Fate and Persistence Research of 1 Chloro 3 2 Methylpropoxy Propane

Degradation Pathways of 1-Chloro-3-(2-methylpropoxy)propane in Environmental Matrices

The degradation of this compound in the environment is expected to be governed by several key processes, including photolysis and hydrolysis. The presence of both a chloroalkane and an ether functional group dictates its reactivity and subsequent breakdown pathways.

Hydrolytic Stability and Breakdown Kinetics of this compound

Hydrolysis is a potential degradation pathway for this compound in water and moist soil. The carbon-chlorine bond is susceptible to nucleophilic substitution by water, which would lead to the formation of 3-(2-methylpropoxy)propan-1-ol (B6141736) and hydrochloric acid. The rate of hydrolysis for primary chloroalkanes is generally slow at neutral pH and ambient temperatures. The presence of the ether linkage is not expected to significantly alter the stability of the C-Cl bond to hydrolysis under typical environmental conditions.

The hydrolysis rate is dependent on pH and temperature. While specific kinetic data are unavailable, it can be inferred from studies on similar monochlorinated alkanes that the half-life for hydrolysis at neutral pH and 25°C would be on the order of months to years. epa.gov The rate would be expected to increase under more alkaline conditions.

Table 2: Predicted Hydrolytic Degradation Data for this compound

| pH | Temperature (°C) | Predicted Half-Life (t½) |

| 7 | 25 | Months to Years |

| 9 | 25 | Weeks to Months |

Disclaimer: The data in this table are estimations based on the known behavior of analogous compounds and general principles of chemical kinetics, not direct experimental measurements.

Abiotic Transformation Processes of this compound in Aquatic and Soil Systems

Beyond hydrolysis, other abiotic transformation processes can contribute to the degradation of this compound in aquatic and soil environments. In anoxic (oxygen-deficient) environments, reductive dechlorination can occur. This process involves the replacement of the chlorine atom with a hydrogen atom and is often mediated by reduced iron minerals such as magnetite or iron sulfides present in sediments and some soils. The rate of this transformation is highly dependent on the specific geochemical conditions of the environment.

Oxidation by other environmental oxidants, such as manganese oxides, is generally not considered a significant pathway for simple chlorinated alkanes and ethers under typical environmental conditions.

Bioavailability and Environmental Mobility Research of this compound

The bioavailability and mobility of this compound in the environment are largely determined by its tendency to partition between water and organic matter in soil and sediment. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates high mobility, meaning the compound is likely to move with groundwater, while a high Koc value suggests it will be more strongly adsorbed to soil and sediment, reducing its mobility and bioavailability.

Based on its structure, this compound is expected to have a low to moderate Koc value. QSAR models can provide an estimate for this parameter.

Table 3: Predicted Environmental Mobility Data for this compound

| Parameter | Predicted Value | Mobility Classification |

| Log Koc | 2.5 - 3.0 | Moderate |

Disclaimer: The data in this table are estimations based on QSAR models and are intended to provide a general indication of mobility, not a precise value.

A moderate Koc suggests that this compound will have some affinity for organic matter in soil and sediment, but a significant fraction may remain dissolved in the water phase, making it potentially mobile in aquatic and subsurface environments. Its potential for bioaccumulation in organisms is expected to be low to moderate, corresponding to its predicted octanol-water partition coefficient (Log Kow).

An exploration of the chemical compound this compound reveals a molecule with significant, yet largely untapped, potential in synthetic and materials chemistry. As a bifunctional molecule featuring both a reactive alkyl chloride and a stable ether linkage, it presents a versatile platform for chemical innovation. This article delves into key future research directions and unexplored avenues that could unlock the full utility of this compound, focusing on its integration into complex syntheses, sustainable production, advanced catalytic functionalization, and deeper mechanistic understanding through spectroscopic and computational methods.

Future Research Directions and Unexplored Avenues for 1 Chloro 3 2 Methylpropoxy Propane

While current applications are not widely documented, the inherent chemical functionalities of 1-Chloro-3-(2-methylpropoxy)propane suggest a rich field for future investigation. The strategic development of this compound could position it as a valuable building block in various chemical sectors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.